molecular formula C2H5OSe B14620413 2-Selanylethanol

2-Selanylethanol

Cat. No.: B14620413
M. Wt: 124.03 g/mol
InChI Key: WVMAYCUBUJCUCN-UHFFFAOYSA-N
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Description

2-Selanylethanol (hypothetical structure: HOCH2CH2Se-) is a selenium-containing analog of ethanol, where the hydroxyl group at the second carbon is replaced by a selanyl (-Se-) group. While direct data on this compound is scarce in the provided evidence, its structural analogs—such as 2-phenylethanol, 2-(thienyl)ethanol, and 2-chloroethanol—offer insights into how substituents influence physical, chemical, and toxicological properties.

Properties

Molecular Formula

C2H5OSe

Molecular Weight

124.03 g/mol

InChI

InChI=1S/C2H5OSe/c3-1-2-4/h3H,1-2H2

InChI Key

WVMAYCUBUJCUCN-UHFFFAOYSA-N

Canonical SMILES

C(C[Se])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Selanylethanol can be synthesized through several methods. One common approach involves the reaction of ethylene oxide with hydrogen selenide (H2Se) under controlled conditions. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent oxidation of the selenium compound.

Industrial Production Methods: On an industrial scale, 2-Selanylethanol can be produced by the reduction of selenium dioxide (SeO2) with ethylene glycol in the presence of a reducing agent such as sodium borohydride (NaBH4). This method is advantageous due to its high yield and relatively mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 2-Selanylethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form seleninic acid (RSeO2H) or selenonic acid (RSeO3H) using oxidizing agents like hydrogen peroxide (H2O2).

    Reduction: Reduction of 2-Selanylethanol can yield selenides (RSeR’) when treated with reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group in 2-Selanylethanol can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

    Oxidation: Seleninic acid, selenonic acid

    Reduction: Selenides

    Substitution: Alkyl selenides, haloalkanes

Scientific Research Applications

2-Selanylethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the introduction of selenium into organic molecules. Its unique reactivity makes it valuable for the synthesis of selenium-containing compounds.

    Biology: In biological research, 2-Selanylethanol is studied for its potential antioxidant properties. Selenium is an essential trace element, and compounds like 2-Selanylethanol are investigated for their role in redox biology.

    Medicine: There is ongoing research into the potential therapeutic applications of 2-Selanylethanol, particularly in the treatment of diseases related to oxidative stress and inflammation.

    Industry: In the industrial sector, 2-Selanylethanol is used in the production of selenium-based materials and as a precursor for the synthesis of other organoselenium compounds.

Mechanism of Action

The mechanism of action of 2-Selanylethanol involves its interaction with biological molecules through redox reactions. Selenium in 2-Selanylethanol can undergo oxidation and reduction, allowing it to participate in various biochemical pathways. It can act as an antioxidant by neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage. The molecular targets of 2-Selanylethanol include enzymes involved in redox regulation and signaling pathways related to oxidative stress.

Comparison with Similar Compounds

Key Observations :

  • Phenyl and thienyl groups increase molecular weight due to aromatic rings, enhancing hydrophobicity .

Toxicity and Hazards

Substituents dictate toxicity profiles:

Compound Hazard Classification Key Risks
2-Phenylethanol Acute Tox. 4; Eye Irrit. 2 Moderate toxicity (H302, H319)
2-Chloroethanol Acute Tox. 2; Skin Corr. 1A Severe respiratory hazards, toxic fumes when heated
2-(Methylamino)ethanol Not classified in evidence Potential irritant (inferred from amine reactivity)

2-Selanylethanol may share similarities with thiols/sulfides but with greater redox activity .

Research Findings and Trends

  • Toxicity vs. Utility: Chlorinated ethanols (e.g., 2-chloroethanol) highlight the trade-off between reactivity and hazard, suggesting 2-selanylethanol’s applications would require stringent safety protocols .
  • Structural Mimicry : Thienyl and phenyl groups enhance aromatic interactions in drug design, whereas selenium’s polarizability might improve binding in enzyme inhibitors .

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